molecular formula C15H12BrNO2 B079712 N-(2-Benzoylphenyl)-2-bromoacetamide CAS No. 14439-71-5

N-(2-Benzoylphenyl)-2-bromoacetamide

Cat. No. B079712
CAS RN: 14439-71-5
M. Wt: 318.16 g/mol
InChI Key: HZQDHBGMMKYQDP-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-2-bromoacetamide is a chemical compound utilized in various organic syntheses and chemical studies. It is a part of a broader class of compounds that have been extensively studied for their diverse chemical properties and applications in organic synthesis.

Synthesis Analysis

  • The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, a class to which N-(2-Benzoylphenyl)-2-bromoacetamide belongs, can be achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, resulting in high yields. This synthesis process is noted for its simplicity and efficient separation of products from the reaction mixture (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

  • The crystal structure of similar compounds, such as N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, provides insight into the molecular arrangement. They are found to crystallize in specific space groups and exhibit intermolecular hydrogen bonds, which are crucial for understanding the molecular conformation of N-(2-Benzoylphenyl)-2-bromoacetamide (Marinova et al., 2022).

Chemical Reactions and Properties

  • N-(2-Benzoylphenyl)-2-bromoacetamide derivatives participate in a variety of chemical reactions. For example, their reaction with primary amines and other reactants leads to the formation of diverse organic compounds, highlighting their reactivity and usefulness in organic synthesis (Sabbaghan & Hossaini, 2012).

Physical Properties Analysis

  • The physical properties of compounds in this class can be inferred from related studies. For instance, the crystal structure analysis of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals specific physical properties like crystallization patterns and molecular geometry, which can be extrapolated to understand the physical characteristics of N-(2-Benzoylphenyl)-2-bromoacetamide (Marinova et al., 2022).

Chemical Properties Analysis

  • The chemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide can be deduced from the synthesis and reaction mechanisms. Its ability to react with various organic molecules and form stable compounds underlines its chemical stability and reactivity, which are essential for its applications in organic chemistry (Sabbaghan & Hossaini, 2012).

Scientific Research Applications

1. Study of Three-Centered Hydrogen Bonds

  • Summary of Application: N-(2-Benzoylphenyl)-2-bromoacetamide is used as a model compound to analyze the formation of three-centered hydrogen bonds in oxalyl derivatives .
  • Methods of Application: The formation of these bonds was demonstrated in the solid state through X-ray diffraction analysis of the geometric parameters associated with the molecular structures .
  • Results: The study found that three-center hydrogen bonds can overcome steric constraints, which was previously thought to be impossible .

2. Anti-Diabetic Activity of Type 2 Diabetes

  • Summary of Application: N-(2-Benzoylphenyl)-2-bromoacetamide derivatives demonstrate anti-diabetic activity by stimulating peroxisome proliferator-activated receptor-γ .
  • Methods of Application: Molecular docking was performed on a diverse set of N-(2-Benzoylphenyl)-2-bromoacetamide derivatives .
  • Results: The docking program in Glide dock justifies the correlation between the experimental values and the values derived computationally .

Future Directions

The future directions for “N-(2-Benzoylphenyl)-2-bromoacetamide” and related compounds could involve further exploration of their potential biological activities. For instance, N-(2-benzoylphenyl)-l-tyrosine derivatives have shown promise as antidiabetic agents , suggesting potential therapeutic applications.

properties

IUPAC Name

N-(2-benzoylphenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDHBGMMKYQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162694
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID20162694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoylphenyl)-2-bromoacetamide

CAS RN

14439-71-5
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14439-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoylphenyl)-2-bromoacetamide
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Synthesis routes and methods I

Procedure details

98.6 g of 2-aminobenzophenone were dissolved in a mixture of 650 ml of dichloromethane and 50 ml of water. A solution of 116.1 g of bromoacetyl bromide in 150 ml of dichloromethane was added dropwise to this mixture at a temperature of -10° C. The reaction mixture was then stirred at room temperature for a further 2 hours. The reaction mixture was worked up by adding water, separating the organic phase, washing again with water, drying and evaporating under reduced pressure. The crude product remaining as a residue was crystallized from ether/petroleum ether. 142 g of 2-[(2-bromoacetyl)-amino]-benzophenone having a melting point of 96-98° C. were obtained.
Quantity
98.6 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
116.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromoacetyl bromide (100 mL, 1.15 mol, Aldrich) dissolved in dichloromethane (300 mL) was added over 30 min to a solution of 2-aminobenzophenone (197 g, 1.0 mol, Fluka) dissolved in dichloromethane (1.3 L) and water (100) mL) cooled to -10° C. under vigorous mechanical stirring. The resulting mixture was stirred for an additional 1 h at --5° C. and then was allowed to warm to ambient temperature. The layers were separated, and the organic extract was washed with dilute sodium bicarbonate, then was dried over sodium sulfate. Evaporation afforded 309.8 g (95%) of 2-bromoacetamidobenzophenone as off-white crystals.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TK Ellis, VA Soloshonok - Synlett, 2006 - thieme-connect.com
Within this manuscript the synthesis of a new generation of Ni (II) complexes that contain a secondary rather than a tertiary amino group, as well as the unusual chemoselectivity, was …
Number of citations: 22 www.thieme-connect.com
M Bergagnini, K Fukushi, J Han, N Shibata… - Organic & …, 2014 - pubs.rsc.org
The work being reported here deals with the design of a new type of “N–H” Ni(II) complexes of glycine Schiff bases and study general aspects of their reactivity. It was confirmed that the …
Number of citations: 36 pubs.rsc.org
J Han, T Ono, H Uekusa, KD Klika… - Dalton Transactions, 2014 - pubs.rsc.org
Chirally switchable Ni(II) and Pd(II) complexes were synthesized and fully characterized by X-ray crystallography and additionally by spectroscopic means (NMR and MS). The …
Number of citations: 3 pubs.rsc.org
Y Zou, J Han, AS Saghyan, AF Mkrtchyan, H Konno… - Molecules, 2020 - mdpi.com
Tailor-made amino acids are indispensable structural components of modern medicinal chemistry and drug design. Consequently, stereo-controlled preparation of amino acids is the …
Number of citations: 40 www.mdpi.com
M Ivanova, T Poisson, P Jubault, J Legros - Journal of flow chemistry, 2023 - Springer
Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies. Herein we …
Number of citations: 1 link.springer.com
森脇浩樹, モリワキヒロキ - 2019 - kyoto-phu.repo.nii.ac.jp
第一章 序論医薬品や健康食品の分野において, 今後更に増していくと思われる有用化合物の創製のため, 光学的に純粋な非天然のアミノ酸 (テーラーメイドアミノ酸) を合成する新しい方法の開発には…
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

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